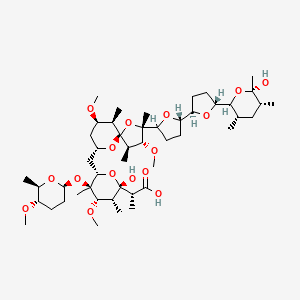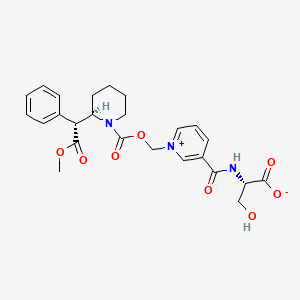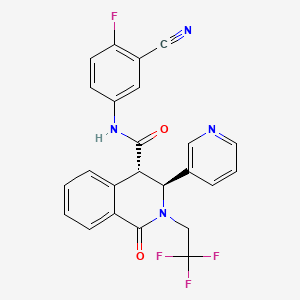
Unii-VT3A7NA96K
Descripción general
Descripción
“Unii-VT3A7NA96K” is also known as SJ-733 . It has the molecular formula C24H16F4N4O2 . SJ-733 has been used in trials studying Malaria .
Molecular Structure Analysis
The InChIKey of SJ-733 is VKCPFWKTFZAOTO-LEWJYISDSA-N . The molecular weight is 468.4 g/mol . The compound has a complex structure, including a dihydroisoquinoline group .Physical And Chemical Properties Analysis
SJ-733 has a molecular formula of C24H16F4N4O2 and a molecular weight of 468.4 g/mol . More detailed physical and chemical properties are not provided in the sources.Aplicaciones Científicas De Investigación
Malaria Treatment
SJ-733: has been identified as a clinical candidate for the treatment of malaria. It acts through the inhibition of the ATP4 protein of the Plasmodium parasite, which is responsible for sodium ion regulation. By disrupting this process, SJ-733 induces rapid clearance of the parasite from the host, which could lead to new, fast-acting antimalarial therapies .
Drug Resistance Studies
Research on SJ-733 has contributed to understanding the mechanisms behind drug resistance in malaria. Mutations in the ATP4 protein that confer resistance to SJ-733 carry a significant fitness cost to the parasite, suggesting that the development of resistance could be slower, making it a valuable tool for studying resistance dynamics .
Pharmacokinetics Enhancement
SJ-733 has been studied in combination with pharmacokinetic enhancers like cobicistat. This innovative approach aims to improve the drug’s efficacy and duration of action, which is crucial for developing more effective antimalarial drug regimens .
Host-Mediated Parasite Clearance
The action mechanism of SJ-733 involves host-mediated responses, which are critical for the rapid clearance of the parasite. Understanding these host responses can provide insights into the human immune system’s role in fighting malaria and potentially other parasitic infections .
Eryptosis Induction
Treatment with SJ-733 leads to eryptosis, which is essentially ‘suicide’ of the infected red blood cells. This process is characterized by changes such as increased membrane rigidity and externalization of phosphatidylserine. Studying this response can open avenues for research into cell death mechanisms and their applications in various diseases .
Antimalarial Drug Discovery
SJ-733’s discovery process has highlighted the importance of phenotypic screening in drug discovery for malaria. It serves as a model compound demonstrating how new targets and lead compounds can be identified, which is vital for the ongoing development of new antimalarial drugs .
Propiedades
IUPAC Name |
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPFWKTFZAOTO-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-VT3A7NA96K | |
CAS RN |
1424799-20-1 | |
| Record name | SJ-733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SJ-733 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SJ-733 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




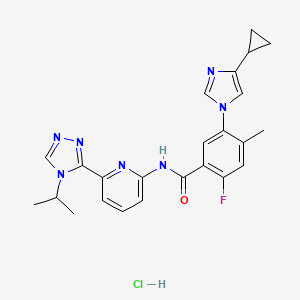
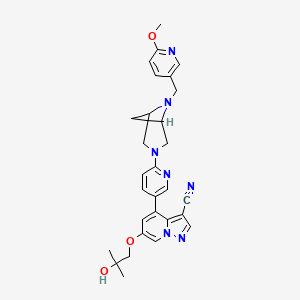
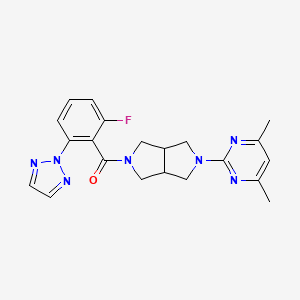
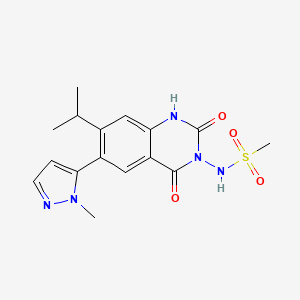

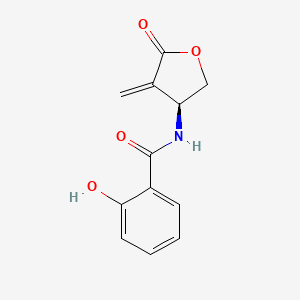


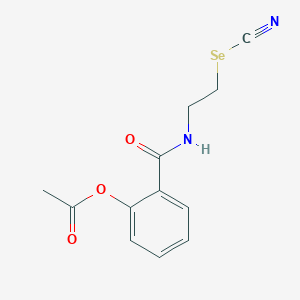
![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
